molecular formula C13H17N3O B2423121 1-(1H-indol-3-yl)-3-isobutylurea CAS No. 922848-89-3

1-(1H-indol-3-yl)-3-isobutylurea

Cat. No.: B2423121
CAS No.: 922848-89-3
M. Wt: 231.299
InChI Key: HTIJNWJTZDUEIA-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-isobutylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.

Biochemical Analysis

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-3-isobutylurea can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with isobutylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-isobutylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-isobutylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-3-isobutylurea can be compared with other indole derivatives such as:

    1H-indole-3-carboxylic acid: A precursor in the synthesis of various indole derivatives.

    1H-indole-3-acetic acid: A plant hormone with significant biological activity.

    1H-indole-3-butyric acid: Another plant hormone used in agriculture.

What sets this compound apart is its unique isobutylurea moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)7-15-13(17)16-12-8-14-11-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJNWJTZDUEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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